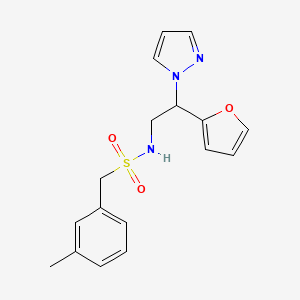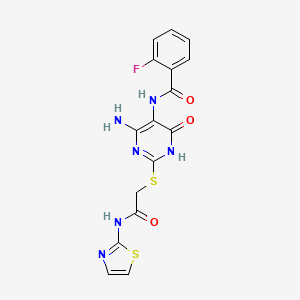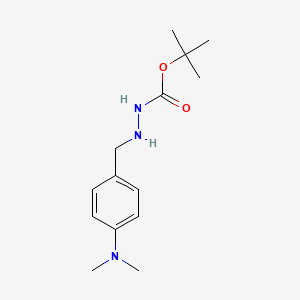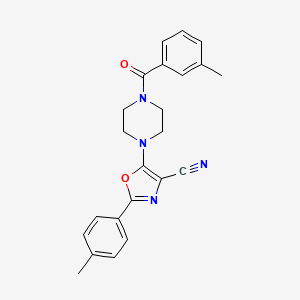
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C16H16F3N3O2S and its molecular weight is 371.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
One application of ureido-acetamide derivatives, which includes compounds structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, is as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have been shown to display nanomolar affinity for CCKB receptors and behave as potent antagonists in functional models of brain CCKB receptor-mediated responses. Furthermore, they also exhibit high affinity for gastrin binding sites in the stomach, suggesting their potential in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).
Antimicrobial Evaluation
Compounds with structures similar to this compound have been synthesized and evaluated for antimicrobial activities. These derivatives have shown varying degrees of activity against selected microbial species, highlighting their potential use in antimicrobial applications (Gul et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Derivatives of this compound have been synthesized and evaluated for enzyme inhibitory potentials against various enzymes such as acetylcholinesterase and urease. These studies, supported by molecular docking, indicate that these compounds could serve as bioactive molecules in future therapeutic applications (Riaz et al., 2020).
Corrosion Inhibition
Thiophene derivatives structurally related to this compound have been investigated for their corrosion inhibiting properties. These compounds have demonstrated efficient inhibition capabilities, suggesting their potential application in materials science, particularly in corrosion prevention (Daoud et al., 2014).
Optoelectronic Properties
Thiazole-based polythiophenes, which share structural similarities with the compound , have been synthesized and their optoelectronic properties investigated. These studies suggest potential applications in the field of materials science, particularly in the development of conducting polymers with specific optical and electronic properties (Camurlu & Guven, 2015).
Propiedades
IUPAC Name |
2-[4-(thiophen-2-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)10-21-14(23)8-11-3-5-12(6-4-11)22-15(24)20-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPXZXXMHIHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)
![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)


![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)

![N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B2867348.png)

